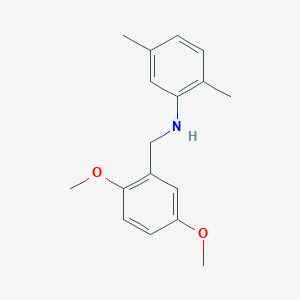
3-chloro-7-methoxy-4,8-dimethyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-7-methoxy-4,8-dimethyl-2H-chromen-2-one, also known as Cloricromene, is a synthetic coumarin derivative with potential anti-inflammatory, antithrombotic, and antioxidant properties. It has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular disorders, cancer, and diabetes.
作用机制
The exact mechanism of action of 3-chloro-7-methoxy-4,8-dimethyl-2H-chromen-2-one is not fully understood. However, it is believed to exert its effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, thrombosis, and cancer progression. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and nuclear factor-kappa B (NF-κB), which are all involved in the inflammatory response. It has also been shown to inhibit the activity of thromboxane A2 (TXA2) synthase, which is involved in platelet aggregation and thrombosis. In cancer, it has been shown to inhibit the activity of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs), which are involved in angiogenesis and cancer cell invasion.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cardiovascular disorders, it has been shown to reduce the levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which can contribute to the development of atherosclerosis. It has also been shown to reduce platelet aggregation and thrombus formation, which can help prevent the development of thrombosis. In cancer, it has been shown to induce apoptosis and inhibit angiogenesis, which can help prevent the growth and spread of cancer cells. In diabetes, it has been shown to improve insulin sensitivity and reduce oxidative stress, which can help prevent the development of diabetic complications.
实验室实验的优点和局限性
3-chloro-7-methoxy-4,8-dimethyl-2H-chromen-2-one has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound that can be easily synthesized in large quantities. It also has a relatively low molecular weight, which makes it easy to handle and administer. However, one limitation is that it has a relatively short half-life in vivo, which can make it difficult to study its long-term effects. It also has a relatively low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the study of 3-chloro-7-methoxy-4,8-dimethyl-2H-chromen-2-one. One direction is to study its potential therapeutic applications in other diseases, such as neurodegenerative disorders and autoimmune diseases. Another direction is to study its potential synergistic effects with other drugs or natural compounds. Additionally, further studies are needed to elucidate its exact mechanism of action and to optimize its pharmacokinetic and pharmacodynamic properties.
合成方法
3-chloro-7-methoxy-4,8-dimethyl-2H-chromen-2-one can be synthesized by the condensation reaction of 3-chloro-4,8-dimethylcoumarin with 7-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide and is typically carried out at a temperature of 70-80°C for several hours. The resulting product is then purified by column chromatography to obtain pure this compound.
科学研究应用
3-chloro-7-methoxy-4,8-dimethyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various diseases. In cardiovascular disorders, it has been shown to have anti-inflammatory and antithrombotic effects, which can help prevent the development of atherosclerosis and thrombosis. In cancer, it has been shown to have anticancer effects by inducing apoptosis and inhibiting angiogenesis. In diabetes, it has been shown to have antioxidant effects and improve insulin sensitivity.
属性
IUPAC Name |
3-chloro-7-methoxy-4,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO3/c1-6-8-4-5-9(15-3)7(2)11(8)16-12(14)10(6)13/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMQZNVOIMXJKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-methylphenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5804699.png)
![[2-bromo-6-chloro-4-(hydroxymethyl)phenoxy]acetic acid](/img/structure/B5804711.png)
![N-[4-(acetylamino)phenyl]-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5804717.png)
![[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]2-propyn-1-ylcyanamide](/img/structure/B5804724.png)




![4-fluoro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B5804764.png)
![N-(2-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5804765.png)

![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]ethanamine](/img/structure/B5804782.png)
![(4-aminophenyl)[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amine](/img/structure/B5804785.png)